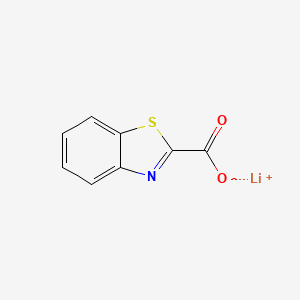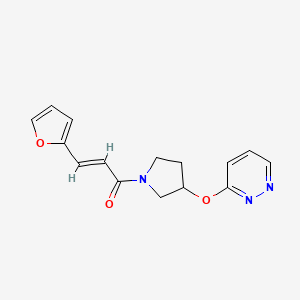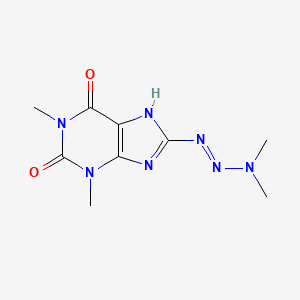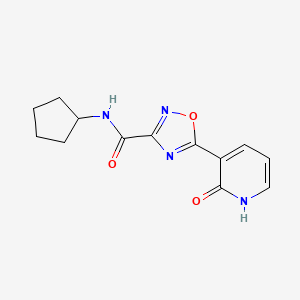
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK inhibition has been shown to have potential therapeutic benefits in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme involved in the signaling pathway of B cells, and its inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis in cancer cells and the suppression of B cell activation in autoimmune diseases.
Biochemical and Physiological Effects:
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been shown to have significant biochemical and physiological effects in preclinical models. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea inhibits BTK activity in B cells, which leads to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea also suppresses B cell activation in autoimmune diseases, leading to the reduction of inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea in lab experiments include its selectivity for BTK, its ability to enhance the efficacy of other cancer therapies, and its potential therapeutic benefits in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The limitations of using 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea in lab experiments include the complexity of its synthesis, its potential toxicity, and the need for careful control of reaction conditions to achieve high yields and purity.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea. These include the optimization of its synthesis process, the evaluation of its safety and toxicity in clinical trials, and the exploration of its potential therapeutic benefits in combination with other cancer therapies. Other future directions include the investigation of its potential therapeutic benefits in autoimmune diseases and inflammatory disorders, as well as the development of new BTK inhibitors with improved selectivity and efficacy.
Synthesemethoden
The synthesis of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea involves a series of chemical reactions that result in the formation of the final product. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to achieve high yields and purity. The synthesis of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been shown to inhibit BTK activity in B cells, which leads to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-21(2,3)23-20(26)22-15-19(25-11-6-5-7-12-25)16-8-9-18-17(14-16)10-13-24(18)4/h8-9,14,19H,5-7,10-13,15H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBRZMFMSUAXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid](/img/structure/B2782572.png)
![5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2782573.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2782580.png)



![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)


![tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate](/img/structure/B2782588.png)
![[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2782590.png)

![N-(4-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2782594.png)